5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole
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Overview
Description
The compound 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic molecule that features a combination of several functional groups, including oxadiazole, piperidine, and benzothiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine and an appropriate electrophile.
Coupling with Benzothiadiazole: The final step involves coupling the oxadiazole-piperidine intermediate with benzothiadiazole, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different structures.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
Oxidation Products: N-oxides or sulfoxides.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Medicine
Drug Development: As a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics:
Mechanism of Action
The mechanism by which 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Electronic Properties: In materials science, its electronic properties are influenced by the conjugation and electron-donating/withdrawing nature of its functional groups.
Comparison with Similar Compounds
Similar Compounds
5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole: can be compared with other compounds containing oxadiazole, piperidine, or benzothiadiazole moieties.
Uniqueness
Structural Complexity: The combination of these functional groups in a single molecule is relatively unique.
Conclusion
This compound: is a multifaceted compound with promising applications in various scientific and industrial fields
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-5-2-3-7-17(14)21-23-20(29-24-21)11-15-6-4-10-27(13-15)22(28)16-8-9-18-19(12-16)26-30-25-18/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWUZNHNGYJAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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